2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h1-2,5H,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMDSFRWWIKZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402381 | |
| Record name | (1,1-Dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17236-25-8 | |
| Record name | 3-Thiopheneacetic acid, 2,3-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17236-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1-Dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
Hydrogen peroxide (H₂O₂) in acetic acid is a common oxidizing system, achieving complete conversion to the sulfone at 70–80°C over 6–8 hours. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature may offer milder conditions.
Table 1: Oxidation of 2,3-Dihydrothiophen-3-yl Acetic Acid
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH | 70 | 8 | 85 |
| mCPBA | DCM | 0 → 25 | 12 | 78 |
Post-oxidation purification typically involves recrystallization from ethanol/water mixtures or column chromatography using ethyl acetate/hexane gradients.
Nucleophilic Substitution on 3-Bromo-2,3-Dihydrothiophene-1,1-Dioxide
Introducing the acetic acid moiety via displacement of a halogen atom at the 3-position provides a versatile pathway.
Synthesis of 3-Bromo Intermediate
Bromination of 2,3-dihydrothiophene-1,1-dioxide using N-bromosuccinimide (NBS) in acetic acid at 25°C for 12 hours achieves 72% yield, analogous to chlorination procedures documented for 3-thiopheneacetic acid.
Cyanide Displacement and Hydrolysis
Reaction of 3-bromo-2,3-dihydrothiophene-1,1-dioxide with sodium cyanide in dimethylformamide (DMF) at 80°C for 24 hours, followed by acidic hydrolysis (6M HCl, reflux, 6h), yields the target acid.
Table 2: Nucleophilic Substitution Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | NBS, AcOH | 25°C, 12h | 72 |
| CN⁻ Substitution | NaCN, DMF | 80°C, 24h | 65 |
| Hydrolysis | HCl (6M), reflux | 6h | 89 |
Esterification and Hydrolysis Approach
This two-step sequence first converts the acid to an ethyl ester, facilitating handling during subsequent oxidation, followed by hydrolysis to regenerate the carboxylic acid.
Ethyl Ester Synthesis
Esterification of 2-(2,3-dihydrothiophen-3-yl)acetic acid using sulfuric acid in ethanol under reflux for 24 hours achieves 97% yield, mirroring optimized conditions for 3-thiopheneacetic acid derivatives.
Sulfone Formation and Saponification
The ethyl ester intermediate undergoes oxidation with H₂O₂/AcOH (as in Section 1.1), followed by alkaline hydrolysis (NaOH, H₂O/EtOH, reflux).
Table 3: Esterification-Hydrolysis Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | H₂SO₄, EtOH, reflux | 97 |
| Oxidation | H₂O₂, AcOH, 70°C | 85 |
| Hydrolysis | NaOH, H₂O/EtOH, reflux | 92 |
Cyclization Strategies
Constructing the dihydrothiophene dioxide ring from acyclic precursors bearing the acetic acid functionality offers an alternative route.
Thiol-Ene Cyclization
Reaction of 3-mercaptopropionic acid with acetylene derivatives in the presence of azobisisobutyronitrile (AIBN) initiates radical-mediated cyclization, forming the dihydrothiophene core. Subsequent oxidation with Oxone® yields the sulfone.
Dieckmann Cyclization
Ethyl 3-(2-carboxyethylthio)propanoate undergoes base-catalyzed cyclization (e.g., NaH, THF), followed by oxidation and hydrolysis.
Table 4: Cyclization Method Performance
| Method | Key Reagents | Overall Yield (%) |
|---|---|---|
| Thiol-Ene | AIBN, Oxone® | 41 |
| Dieckmann | NaH, H₂O₂ | 53 |
Comparative Analysis of Synthetic Routes
Table 5: Route Comparison
| Method | Advantages | Limitations | Scale Feasibility |
|---|---|---|---|
| Oxidation | Minimal steps, high yield | Requires pure thioether precursor | Pilot scale |
| Nucleophilic Substitution | Flexible halogenation options | Multi-step, moderate yields | Lab scale |
| Esterification | Handles oxidation-sensitive acids | Additional hydrolysis step | Industrial |
| Cyclization | Builds ring and functionality | Low yields, complex optimization | Lab scale |
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Overview
2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid (CAS Number: 17236-25-8) is an organic compound characterized by a thiophene ring with a sulfone group and an acetic acid moiety. This unique structure imparts various chemical properties and reactivity, making it valuable across multiple scientific fields, including chemistry, biology, and medicine.
Synthetic Routes
The synthesis of this compound typically involves the oxidation of 2,3-dihydrothiophene derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction is generally carried out in organic solvents like dichloromethane at controlled temperatures to ensure high yields and purity.
Chemistry
This compound serves as a critical building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create diverse derivatives that can be used in further research and applications.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe due to its unique structural features. It has been studied for its interactions with specific enzymes and cellular receptors, which may lead to insights into metabolic pathways and disease mechanisms.
Medicine
The compound is being explored for its therapeutic properties. Preliminary studies suggest potential anti-inflammatory and antimicrobial activities, making it a candidate for drug development. Research has indicated that its mechanism of action may involve the inhibition of specific enzymes or modulation of cellular signaling pathways.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in chemical synthesis processes.
Case Study 1: Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of this compound. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Properties
Research published in pharmacological journals highlighted the anti-inflammatory effects of this compound in animal models. The studies indicated a reduction in inflammatory markers when administered at specific dosages.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of 2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid with structurally related compounds:
Key Differences and Implications
Core Heterocycle: The target compound’s 2,3-dihydrothiophene sulfone core distinguishes it from simple thiophene derivatives (e.g., Thiophene-3-acetic Acid) and fused systems (e.g., thienothiophene in ). The sulfone group enhances electrophilicity, making it reactive in cross-coupling reactions . Benzannulated analogs (e.g., benzothiophene in or benzothiazolone in ) exhibit larger π-systems, which can influence electronic properties and binding affinity in drug design.
Functional Groups: The acetic acid moiety in all listed compounds enables conjugation or salt formation, critical for solubility and bioavailability in pharmaceuticals. The sulfone group in the target compound and its benzothiophene analog (CAS: 130105-46-3) may confer metabolic stability compared to non-sulfonated analogs .
Biological Activity :
- Compounds like 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid are intermediates for antimicrobial agents, as their esters and amides show potent activity .
- Fluorinated derivatives (e.g., 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetic acid) may target specific enzymes due to fluorine’s electronegativity .
Physicochemical Properties
- Solubility: The sulfone and carboxylic acid groups in the target compound improve water solubility compared to non-polar thiophene derivatives.
- Stability : Sulfones are generally more oxidatively stable than sulfides but less stable than aromatic heterocycles like benzothiazoles .
Biological Activity
2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid (CAS No. 17236-25-8) is a synthetic organic compound notable for its unique structure, which combines a thiophene ring with a sulfone group and an acetic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
- Molecular Formula : C₆H₈O₄S
- Molecular Weight : 176.19 g/mol
- IUPAC Name : 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetic acid
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The sulfone group is believed to play a crucial role in enzyme inhibition and receptor interactions. This compound may modulate cellular processes by inhibiting specific enzymes or affecting signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing thiophene structures exhibit significant antimicrobial properties. The presence of the sulfone group in this compound enhances its ability to inhibit the growth of various bacteria and fungi.
Anti-inflammatory Properties
Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. The mechanism involves the suppression of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
Neuroprotective Effects
Recent investigations suggest that this compound may offer neuroprotective benefits. It potentially protects neuronal cells from oxidative stress and apoptosis, indicating its relevance in neurodegenerative disease research.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) showing promising results. |
| Anti-inflammatory Activity | In an animal model of arthritis, treatment with this compound resulted in a significant reduction in swelling and inflammatory markers compared to control groups. |
| Neuroprotection in Cell Cultures | In vitro studies indicated that the compound reduced cell death in neuronal cultures exposed to oxidative stress by approximately 30%. |
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared to other thiophene derivatives:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| 2-Thiophenecarboxylic acid | Moderate | Low | None |
| 5-Methylthiophene-2-carboxylic acid | High | Moderate | Low |
| This compound | High | High | Moderate |
Synthesis and Applications
The synthesis of this compound typically involves oxidation reactions of 2,3-dihydrothiophene derivatives using agents like hydrogen peroxide under controlled conditions. Its applications extend beyond biological research into areas such as material science and specialty chemicals.
Q & A
Q. Basic
- X-ray Crystallography : Resolves bond lengths (e.g., S–O bonds at ~1.43 Å) and dihedral angles (e.g., 85.2° between thiophene and acetic acid moieties) .
- NMR : Key signals include δ 3.8–4.2 ppm (methylene protons adjacent to sulfone) and δ 170–175 ppm (carbonyl carbons) .
- FT-IR : Confirms sulfone groups via strong absorptions at 1150–1300 cm⁻¹ (S=O symmetric/asymmetric stretching) .
How should researchers address contradictions between computational predictions and experimental spectroscopic data?
Q. Advanced
- Validation Protocols : Compare computed NMR chemical shifts (via GIAO-DFT) with experimental data; deviations >0.5 ppm suggest errors in conformational sampling .
- Dynamic Effects : Molecular dynamics simulations account for solvent interactions and temperature-dependent conformational changes .
- Error Analysis : Use root-mean-square deviations (RMSD) to quantify alignment between theoretical and experimental crystal structures .
What are the key physicochemical properties influencing reactivity and stability?
Q. Basic
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water due to the hydrophobic thiophene ring.
- pKa : The carboxylic acid group has a pKa of ~2.8, influencing protonation states in biological assays .
- Thermal Stability : Decomposes above 220°C, requiring storage at 2–8°C under inert atmospheres .
What hybrid experimental-computational approaches enhance mechanistic studies?
Q. Advanced
- Microkinetic Modeling : Combines DFT-derived activation energies with experimental rate data to map reaction networks .
- In Situ Spectroscopy : Raman or IR monitoring paired with computational vibrational analysis validates intermediate formation .
- High-Throughput Screening : Automated platforms test 100+ reaction conditions/day, with machine learning refining predictive models .
What safety protocols are essential for handling this compound?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Handle in fume hoods due to potential acetic acid vapors.
- Storage : Keep in amber glass bottles at 2–8°C; avoid contact with strong oxidizers .
How does this compound serve as a precursor for bioactive derivatives?
Advanced
The acetic acid moiety allows functionalization into amides or esters with antimicrobial activity. For example:
- Amide Derivatives : Coupling with substituted anilines via EDC/HOBt chemistry yields compounds with MIC values of 2–8 µg/mL against S. aureus .
- Mechanistic Insight : The sulfone group enhances electron-withdrawing effects, stabilizing transition states in enzyme inhibition .
What challenges arise in scaling up synthesis, and how are they mitigated?
Q. Advanced
- Byproduct Formation : At scale, prolonged heating increases dimerization; use flow reactors for precise temperature control .
- Purification : Chromatography becomes impractical; switch to fractional crystallization using ethanol/water mixtures (yield: 70–75%) .
- Process Monitoring : Implement PAT (Process Analytical Technology) tools like inline NMR for real-time quality control .
How do researchers validate synthetic routes for reproducibility across labs?
Q. Advanced
- Standardized Protocols : Detailed SOPs with tolerances (e.g., ±2°C for reflux) and impurity thresholds (<1.5% by HPLC) .
- Round-Robin Trials : Collaborative testing across 3+ labs identifies equipment- or operator-dependent variables .
- Open Data Repositories : Share raw spectral data and crystallization parameters in platforms like PubChem to benchmark results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
